(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is a synthetic compound used in various scientific research applications. It is characterized by the presence of an azido group, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a tris(ethylenoxy) chain attached to the amino acid L-alanine. This compound is often utilized in peptide synthesis and bioconjugation studies due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-Azido-tris(ethylenoxy)-L-alanine typically involves multiple steps:
Protection of L-Alanine: The amino group of L-alanine is protected using the Fmoc group.
Attachment of Tris(ethylenoxy) Chain: The tris(ethylenoxy) chain is attached to the protected L-alanine through a series of coupling reactions.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the amino group.
Coupling Reactions: The compound can be coupled with other molecules using carbodiimide or other coupling agents.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Piperidine: Commonly used for Fmoc deprotection.
Carbodiimides: Used for coupling reactions.
Major Products
Triazoles: Formed from click chemistry reactions.
Deprotected Amino Acids: Resulting from Fmoc removal.
Scientific Research Applications
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is used in various fields:
Chemistry: As a building block in peptide synthesis and click chemistry.
Biology: For labeling and tracking biomolecules.
Medicine: In drug development and delivery systems.
Industry: In the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects through its functional groups:
Azido Group: Participates in click chemistry, forming stable triazole linkages.
Fmoc Group: Protects the amino group during synthesis, which can be selectively removed.
Tris(ethylenoxy) Chain: Provides solubility and flexibility to the molecule.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-Azido-L-alanine: Lacks the tris(ethylenoxy) chain.
N-Fmoc-Azido-tris(ethylenoxy)-glycine: Similar structure but with glycine instead of alanine.
Uniqueness
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is unique due to its combination of an azido group, Fmoc protection, and a flexible tris(ethylenoxy) chain, making it versatile for various synthetic and research applications.
Properties
Molecular Formula |
C24H28N4O7 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H28N4O7/c25-28-26-9-10-32-11-12-33-13-14-34-16-22(23(29)30)27-24(31)35-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,31)(H,29,30) |
InChI Key |
YTHKPQSMRZQREU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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